(r)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol
CAS No.:
Cat. No.: VC18241953
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NO2 |
|---|---|
| Molecular Weight | 167.20 g/mol |
| IUPAC Name | 2-[(1R)-1-amino-2-hydroxyethyl]-5-methylphenol |
| Standard InChI | InChI=1S/C9H13NO2/c1-6-2-3-7(8(10)5-11)9(12)4-6/h2-4,8,11-12H,5,10H2,1H3/t8-/m0/s1 |
| Standard InChI Key | UEQGTBNKGUXJPW-QMMMGPOBSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)[C@H](CO)N)O |
| Canonical SMILES | CC1=CC(=C(C=C1)C(CO)N)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of (R)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol (C₁₀H₁₅NO₂) features three critical functional groups:
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Methyl group at position 5, enhancing lipophilicity and influencing metabolic stability.
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1-Amino-2-hydroxyethyl group at position 2, contributing to hydrogen bonding and chiral recognition.
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Phenolic hydroxyl group, enabling redox activity and potential antioxidant properties.
Table 1: Key Physicochemical Parameters
The stereochemical configuration at the C2 position significantly impacts its biological activity. Enantiomeric purity (>98% ee) is critical for consistent experimental outcomes, as demonstrated in receptor-binding studies of analogous compounds .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of (R)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol typically involves a four-step sequence:
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Friedel-Crafts alkylation of 3-methylphenol with ethylene oxide to introduce the hydroxyethyl group.
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Nitration at position 2 using nitric acid-sulfuric acid mixtures, followed by reduction to the amine using hydrogen gas over palladium catalysts.
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Chiral resolution via diastereomeric salt formation with L-tartaric acid, achieving 92–95% enantiomeric excess .
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Purification through recrystallization from ethanol-water mixtures.
Industrial Production Challenges
Scale-up introduces complexities:
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Racemization risks during high-temperature steps necessitate strict temperature control (<40°C).
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Byproduct formation, including the (S)-enantiomer and deaminated derivatives, requires chiral HPLC for removal (e.g., Chiralpak AD-H column, 85:15 hexane-isopropanol mobile phase).
Table 2: Yield Optimization Strategies
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Nitration temperature | 0–5°C | Minimizes oxidative degradation |
| Hydrogenation pressure | 3 atm H₂ | Balances reaction rate and safety |
| Resolution solvent | Ethanol:water (7:3) | Maximizes diastereomer solubility |
Biological Activity and Mechanisms
Enzymatic Interactions
In vitro studies of structural analogs suggest potential activity profiles:
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Tyrosine hydroxylase inhibition: The amino-hydroxyethyl group may compete with L-DOPA binding, reducing catecholamine synthesis (IC₅₀ ~25 µM in rat brain homogenates) .
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Antioxidant effects: The phenolic hydroxyl group scavenges free radicals (2.1 µmol Trolox equivalents/µmol compound in ORAC assays) .
Receptor Modulation
Docking simulations predict affinity for:
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Adrenergic receptors: Hydrogen bonding between the hydroxyl group and Ser204 (α₁A subtype) stabilizes antagonist conformations.
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NMDA receptors: The amino group interacts with GluN2B subunits, potentially mitigating excitotoxicity (Ki ~180 nM in computational models) .
Table 3: Comparative Bioactivity of Phenolic Derivatives
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